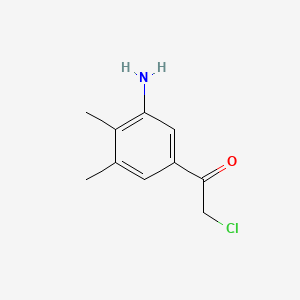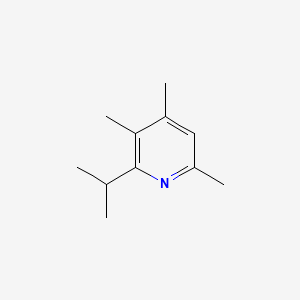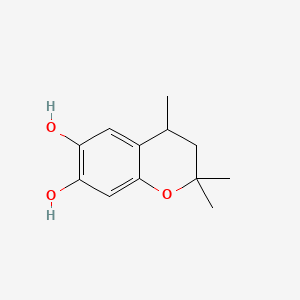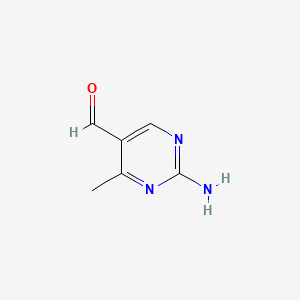![molecular formula C8H18N4 B561284 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-72-2](/img/structure/B561284.png)
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound with the molecular formula C8H18N4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine typically involves multiple steps. One notable method is the one-pot synthesis of the octahydro-2H-pyrazino[1,2-A]pyrazine core. This method involves a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the core structure . The reaction conditions include the use of specific reagents and solvents, with high-resolution mass spectrometry (HRMS) analysis to monitor the reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from simpler precursors. The process may include steps such as nitro group displacement, reduction, and cyclization to form the final heterocyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as ubiquitin-specific peptidase 30 and renal outer medullary potassium channel. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2H-pyrazino[1,2-A]pyrazine: A similar compound with a slightly different structure.
N-Methyl-octahydro-2H-pyrazino[1,2-A]pyrazine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an inhibitor of specific enzymes and receptors sets it apart from other similar compounds .
Propriétés
Numéro CAS |
100070-72-2 |
|---|---|
Formule moléculaire |
C8H18N4 |
Poids moléculaire |
170.26 |
Nom IUPAC |
8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C8H18N4/c1-10-2-3-11-4-5-12(9)7-8(11)6-10/h8H,2-7,9H2,1H3 |
Clé InChI |
XQRHYRJMFHYKHF-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCN(CC2C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


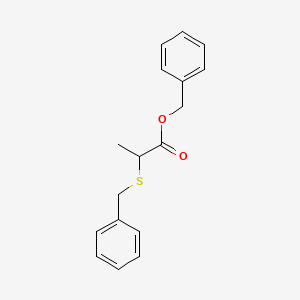

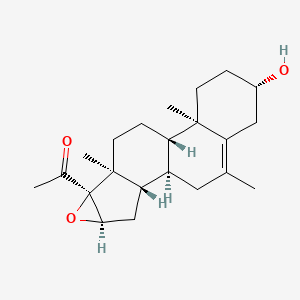
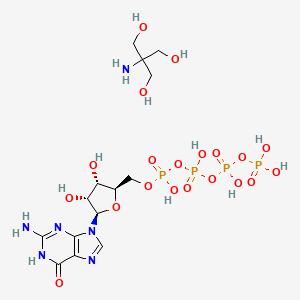
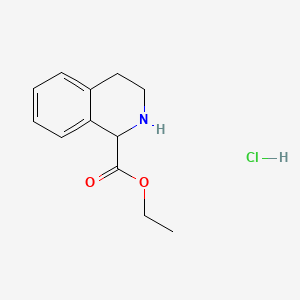

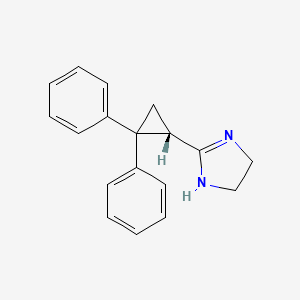
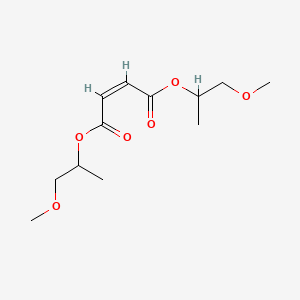
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)
